Cas no 1243536-87-9 (2-bromo-6-(bromomethyl)benzonitrile)
2-bromo-6-(bromomethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-2-cyanobenzyl bromide
- 3-BROMO-2-CYANOBENYL BROMIDE
- 2-bromo-6-(bromomethyl)benzonitrile
- SCHEMBL584957
- DB-409316
- MFCD18390219
- 1243536-87-9
- Benzonitrile, 2-bromo-6-(bromomethyl)-
- AS-46473
- AKOS027362502
- CL9722
-
- MDL: MFCD18390219
- Inchi: 1S/C8H5Br2N/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3H,4H2
- InChI Key: LYNUURAMENQBRI-UHFFFAOYSA-N
- SMILES: C(#N)C1=C(CBr)C=CC=C1Br
Computed Properties
- Exact Mass: 274.87682g/mol
- Monoisotopic Mass: 272.87887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 23.8Ų
2-bromo-6-(bromomethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD474281-250mg |
2-Bromo-6-(bromomethyl)benzonitrile |
1243536-87-9 | 95% | 250mg |
¥322.0 | 2023-04-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD474281-1g |
2-Bromo-6-(bromomethyl)benzonitrile |
1243536-87-9 | 95% | 1g |
¥805.0 | 2023-04-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD474281-5g |
2-Bromo-6-(bromomethyl)benzonitrile |
1243536-87-9 | 95% | 5g |
¥2815.0 | 2023-04-04 | |
| eNovation Chemicals LLC | Y1225675-5g |
2-Bromo-6-(bromomethyl)benzonitrile |
1243536-87-9 | 95% | 5g |
$700 | 2024-06-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B45595-250mg |
2-Bromo-6-(bromomethyl)benzonitrile |
1243536-87-9 | 95% | 250mg |
¥316.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B45595-5g |
2-Bromo-6-(bromomethyl)benzonitrile |
1243536-87-9 | 95% | 5g |
¥4331.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B45595-1g |
2-Bromo-6-(bromomethyl)benzonitrile |
1243536-87-9 | 95% | 1g |
¥789.0 | 2024-07-16 | |
| abcr | AB464128-250 mg |
3-Bromo-2-cyanobenyl bromide; . |
1243536-87-9 | 250mg |
€844.20 | 2023-06-15 | ||
| abcr | AB464128-1 g |
3-Bromo-2-cyanobenyl bromide; . |
1243536-87-9 | 1g |
€274.50 | 2023-03-07 | ||
| abcr | AB464128-5 g |
3-Bromo-2-cyanobenyl bromide; . |
1243536-87-9 | 5g |
€696.10 | 2023-03-07 |
2-bromo-6-(bromomethyl)benzonitrile Suppliers
2-bromo-6-(bromomethyl)benzonitrile Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-bromo-6-(bromomethyl)benzonitrile
Introduction to 2-bromo-6-(bromomethyl)benzonitrile (CAS No: 1243536-87-9)
2-bromo-6-(bromomethyl)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No) 1243536-87-9, is a significant intermediate in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, featuring a brominated benzene ring with a nitrile group and a bromomethyl substituent, exhibits unique reactivity that makes it valuable for constructing complex molecular frameworks.
The structural features of 2-bromo-6-(bromomethyl)benzonitrile contribute to its versatility in organic synthesis. The presence of both bromine atoms and a bromomethyl group provides multiple sites for further functionalization, enabling the development of diverse derivatives. This characteristic is particularly advantageous in drug discovery, where modular construction of pharmacophores is often required.
In recent years, 2-bromo-6-(bromomethyl)benzonitrile has garnered attention in the development of novel therapeutic agents. Its utility as a building block in medicinal chemistry stems from its ability to undergo various transformations, including nucleophilic substitution, cross-coupling reactions, and cyclization processes. These reactions facilitate the introduction of additional functional groups, leading to compounds with tailored biological activities.
One notable application of 2-bromo-6-(bromomethyl)benzonitrile is in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The benzonitrile moiety is frequently incorporated into kinase inhibitors due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Additionally, the bromine substituents enhance the compound's solubility and metabolic stability, which are essential for pharmaceutical efficacy.
Recent advancements in synthetic methodologies have further expanded the utility of 2-bromo-6-(bromomethyl)benzonitrile. For instance, transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of biaryl structures, which are prevalent in many bioactive molecules. These techniques have been applied to develop new analogs of existing drugs, improving their potency and selectivity.
The agrochemical sector also benefits from 2-bromo-6-(bromomethyl)benzonitrile, where it serves as a precursor for herbicides and pesticides. The structural motifs present in this compound allow for the design of molecules that interact selectively with biological targets in plants or pests. Such selectivity is crucial for minimizing environmental impact while maintaining efficacy.
From a computational chemistry perspective, 2-bromo-6-(bromomethyl)benzonitrile has been studied to understand its electronic properties and reactivity patterns. Density functional theory (DFT) calculations have provided insights into how different substituents influence its reactivity, guiding chemists in designing more efficient synthetic routes. These computational studies are increasingly integrated into drug discovery pipelines to accelerate the development of new compounds.
The role of 2-bromo-6-(bromomethyl)benzonitrile in material science is another emerging area of interest. Its ability to form coordination complexes with metal ions has led to applications in catalysis and polymer chemistry. For example, palladium complexes derived from this compound have been explored as catalysts for C–C bond formation reactions, which are pivotal in constructing complex organic molecules.
Environmental considerations also play a role in the use of 2-bromo-6-(bromomethyl)benzonitrile. Efforts are underway to develop greener synthetic methods that minimize waste and hazardous byproducts. Solvent-free reactions and catalytic processes are being optimized to enhance sustainability while maintaining high yields and purity standards.
The future prospects for 2-bromo-6-(bromomethyl)benzonitrile remain promising as research continues to uncover new applications and synthetic strategies. Collaborative efforts between academia and industry are driving innovation in this field, ensuring that this compound continues to be a valuable tool for chemists worldwide.
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